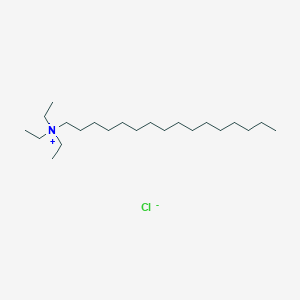

Triethylhexadecylammonium chloride

Description

Properties

IUPAC Name |

triethyl(hexadecyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H48N.ClH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(6-2,7-3)8-4;/h5-22H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPGURUIRLDHAB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](CC)(CC)CC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H48ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00927849 | |

| Record name | N,N,N-Triethylhexadecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13287-79-1 | |

| Record name | 1-Hexadecanaminium, N,N,N-triethyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13287-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylhexadecylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013287791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Triethylhexadecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylhexadecylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Triethylhexadecylammonium Chloride and Analogous Quaternary Ammonium Structures

Mechanistic Investigations of Menshutkin Reaction Pathways in Quaternary Ammonium (B1175870) Salt Formation

The Menshutkin reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. nih.govtue.nl In this process, the tertiary amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. This attack leads to the simultaneous formation of a new carbon-nitrogen bond and the breaking of the carbon-halide bond, all occurring in a single transition state. nih.gov The products, a quaternary ammonium cation and a halide anion, can exist as distinct ions or ion pairs in solution. nih.gov The reaction is known to be reversible. nih.gov

The Menshutkin reaction follows second-order kinetics, meaning its rate is dependent on the concentrations of both the tertiary amine and the alkyl halide. tue.nl Kinetic studies have shown that several factors influence the reaction rate, including the solvent, the nature of the alkyl halide's leaving group, and the structure of the amine. rsc.orgsciensage.info

The reaction rate is significantly affected by the solvent used. Polar solvents tend to accelerate the reaction because they stabilize the charged transition state. chemeurope.comnih.gov For instance, the reaction between triethylamine (B128534) and ethyl iodide has been studied in numerous solvents to understand this effect. sciensage.info The degradation kinetics of long-chain QAS, which can be a reverse process, are also heavily influenced by the solvent, with methanol (B129727) showing better stability than other polar solvents, while water showed no degradation. scispace.comresearchgate.net

The nature of the halide leaving group also plays a crucial role. The reactivity order is typically Iodine > Bromine > Chlorine, making alkyl iodides the most effective alkylating agents. wikipedia.orgchemeurope.com

The table below summarizes kinetic data for the quaternization of various tertiary amines, illustrating the influence of structure on reactivity.

| Reactant Amine | Alkylating Agent | Solvent | Relative Reactivity | Activation Energy (kcal/mol) |

| Trimethylamine (B31210) | Butyl Iodide | Acetonitrile | ~584 | 9.94 - 12.0 |

| Triethylamine | Butyl Iodide | Acetonitrile | - | 9.94 - 12.0 |

| Tripropylamine | Butyl Iodide | Acetonitrile | ~1.3 | 9.94 - 12.0 |

| Tributylamine | Butyl Iodide | Acetonitrile | 1 | 9.94 - 12.0 |

| N,N-dimethylaniline | Butyl Iodide | Acetonitrile | ~0.19 | 13.2 - 15.6 |

Data compiled from a study on the structural effect of tertiary amines on quaternization reactivity. researchgate.net

Both steric and electronic factors significantly impact the efficiency of QAS formation.

Steric Hindrance: Increased steric bulk on either the tertiary amine or the alkyl halide can impede the nucleophilic attack, slowing down the reaction. For example, the reaction rate of trimethylamine is approximately 100 times faster than that of the bulkier triethylamine. researchgate.net Similarly, crowding at the ammonium terminus in pre-formed QAS can hinder interactions with other molecules. mdpi.com

Electronic Effects: The nucleophilicity of the amine is a key electronic factor. Electron-donating groups on the amine enhance its nucleophilicity and accelerate the reaction. Conversely, electron-withdrawing groups, such as a phenyl group in N,N-dimethylaniline, decrease nucleophilicity through resonance effects, making the reaction about 3000 times slower than with trimethylamine. researchgate.net In some cases, electronic, steric, and conformational effects can work synergistically to influence reactivity. chemrxiv.org

Novel Synthetic Routes for Highly Functionalized Quaternary Ammonium Compounds

While the Menshutkin reaction is the conventional method, research is ongoing to develop new synthetic pathways for QAS with advanced functionalities. These novel compounds are of interest for applications such as drug delivery systems, specialized surfactants, and functional materials. nih.govnih.govresearchgate.net

Recent approaches include:

Synthesis from complex starting materials: Novel QAS have been synthesized from amino acid derivatives, such as phenylalaninyl-proline dipeptides, to create surfactants with specific biological properties. nih.gov

Microwave-assisted synthesis: This technique has been used to accelerate the quaternization of tertiary amines derived from natural products like dehydroabietylamine. mdpi.com

Functionalization for specific applications: Quaternary ammonium groups have been attached to cellulosic materials to create adsorbents for environmental remediation. researchgate.net Additionally, QAS based on camptothecin (B557342) derivatives are being explored for use in antibody-drug conjugates for cancer therapy. nih.gov

Catalytic Enhancements in Triethylhexadecylammonium Chloride Synthesis

To improve the efficiency and environmental footprint of QAS synthesis, various catalytic methods are being explored. These can be broadly categorized into homogeneous and heterogeneous catalysis.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and milder reaction conditions. whiterose.ac.uk A prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, often employing iridium, ruthenium, or rhodium complexes. whiterose.ac.ukbohrium.comscispace.com

This process involves three main steps:

The metal catalyst temporarily "borrows" hydrogen from an alcohol, oxidizing it to an aldehyde or ketone.

The amine reactant condenses with the newly formed carbonyl compound to create an imine.

The catalyst returns the borrowed hydrogen to the imine, reducing it to form the final alkylated amine. whiterose.ac.uk

This method is highly atom-economical as water is the only byproduct. whiterose.ac.uk DFT studies on iridium-catalyzed alkylation have shown that the reaction pathway involves alcohol dehydrogenation, imine formation, and subsequent imine hydrogenation. acs.orgresearchgate.net

Heterogeneous catalysts exist in a different phase from the reactants, which simplifies their recovery and reuse. whiterose.ac.uk A significant application of this is in phase-transfer catalysis (PTC), where a QAS itself can act as a catalyst to facilitate reactions between reactants in immiscible phases (e.g., an organic and an aqueous phase). sci-hub.se

In the context of QAS synthesis, heterogeneous catalysts can offer process advantages. For example, some catalysts are designed to be soluble at reaction temperature, behaving like a homogeneous catalyst, but precipitate upon cooling for easy separation. mdpi.com This approach combines the high activity of homogeneous catalysis with the practical recovery of heterogeneous systems. mdpi.com Quaternary ammonium salts, such as those based on 1,4-diazabicyclo[2.2.2]octane (DABCO), have been developed as recyclable and efficient catalysts for other organic reactions. rsc.org

Solvent Effects and Reaction Media Engineering in Quaternization Reactions

The synthesis of triethylhexadecylammonium chloride and related quaternary ammonium salts (QAS) is predominantly achieved through the Menschutkin reaction, a type of bimolecular nucleophilic substitution (SN2) reaction. mdpi.comwikipedia.org This process involves the alkylation of a tertiary amine, in this case, triethylamine, with an alkyl halide such as 1-chlorohexadecane. The choice of solvent is a critical parameter in this synthesis, profoundly influencing the reaction rate, yield, and in some cases, the course of the reaction itself. Reaction media engineering, therefore, represents a key strategy for process optimization.

The rate of quaternization is highly sensitive to the properties of the solvent. epa.govresearchgate.net Generally, polar solvents are preferred as they stabilize the charged transition state of the SN2 reaction, thereby increasing the reaction rate. nih.gov Studies have shown a correlation between the reaction rate constant and the solvent's polarity, dielectric constant (ε), and dipole moment (μ). epa.govresearchgate.net For instance, the rate constant for the quaternization of Et3N with BzCl at 50°C was found to be significantly higher in the highly polar solvent dimethyl sulfoxide (B87167) (DMSO) (31.74 × 10⁻⁵ M⁻¹s⁻¹) compared to the nonpolar solvent benzene (B151609) (0.23 × 10⁻⁵ M⁻¹s⁻¹). researchgate.net

Research on the quaternization of γ-chloropropyl trimethoxy siloxane and octadecyl dimethyl amine demonstrated that reaction rates increase with growing solvent polarity, with DMSO again showing the highest rates. epa.gov However, this trend is not always linear, and certain solvents like benzyl (B1604629) alcohol can deviate from this rule. epa.gov The reaction generally follows second-order kinetics in most solvents. epa.govresearchgate.net

The nature of the solvent, whether protic or aprotic, also plays a crucial role. Polar aprotic solvents such as acetonitrile, acetone, and propylene (B89431) glycol are known to effectively stabilize reaction intermediates in alkylation reactions. rsc.org In contrast, protic solvents like alcohols can form hydrogen bonds with the tertiary amine, which may need to be broken at higher temperatures for the reaction to proceed efficiently. epa.gov For example, in the quaternization of a triamine, the reaction rate in propyleneglycol monomethyl ether at 120°C was 113 times greater than at 80°C, an effect attributed to the cleavage of hydrogen bonds at the higher temperature. epa.gov

The selection of the reaction medium also impacts potential side reactions and product purification. mdpi.comrsc.org While solvents like isopropanol, ethanol, dimethyl acetamide, and DMSO were investigated for the quaternization of dimethyldodecylamine (DMDA) with dimethyl carbonate (DMC), they were found to cause side reactions with DMC. rsc.org In another study, using a solvent with a relatively low dielectric constant like chloroform (B151607) (ε = 4.81) was chosen to minimize the dissociation of a carboxylic acid proton on a reactant, preventing an unwanted acid-base interaction with the tertiary amine. mdpi.comnih.gov Furthermore, the formation of the charged QAS product in a less polar solvent can lead to its precipitation, simplifying the purification process. mdpi.com

Modern approaches to reaction media engineering include the use of ionic liquids (ILs) and microwave-assisted synthesis. bris.ac.ukyoutube.comnih.gov Ionic liquids, being molten salts themselves, can serve as both the solvent and catalyst, offering advantages like high thermal and chemical stability and low volatility. youtube.comcapes.gov.br Microwave irradiation can drastically reduce reaction times from hours to minutes and improve yields by providing efficient and uniform heating directly to the reactants. nih.gov Solvent-free and catalyst-free microwave-assisted methods have been developed for related reactions, highlighting a green chemistry approach. nih.gov

The thermodynamic parameters of the quaternization reaction are also influenced by the solvent. Studies have shown that as the reaction rate increases, the Gibbs free energy of activation decreases, while the activation entropy increases and the activation enthalpy decreases. epa.gov This indicates that more polar solvents not only accelerate the reaction but also alter its energetic profile.

Table 1: Effect of Solvent on the Rate Constant of Quaternization of Et3N with BzCl at 50°C

| Solvent | Rate Constant (k) x 10⁻⁵ M⁻¹s⁻¹ | Dielectric Constant (ε) |

| Benzene | 0.23 | 2.27 |

| Chloroform | 2.15 | 4.81 |

| Acetone | 14.82 | 20.7 |

| Acetonitrile | 24.11 | 37.5 |

| Methanol | 25.33 | 32.7 |

| Dimethyl Sulfoxide (DMSO) | 31.74 | 46.7 |

This table is generated based on data patterns found in the cited research. researchgate.netnih.gov

Table 2: Research Findings on Solvent Effects in Quaternization| Research Focus | Key Findings | Citations |

| Solvent Polarity | Reaction rates generally increase with solvent polarity. DMSO is often the most effective solvent. | epa.govresearchgate.net |

| Kinetics | The reaction typically follows second-order kinetics. | epa.govresearchgate.net |

| Temperature Effects | Increased temperature significantly boosts reaction rates, especially in protic solvents like alcohols due to the breaking of hydrogen bonds. | epa.gov |

| Thermodynamics | With increasing reaction rates, the Gibbs free energy of activation decreases, while entropy increases and enthalpy decreases. | epa.gov |

| Solvent Type | Polar aprotic solvents (e.g., acetonitrile, acetone) are effective at stabilizing intermediates. Protic solvents can form hydrogen bonds with amines. | epa.govrsc.org |

| Side Reactions | Solvent choice is critical to avoid unwanted side reactions with reagents like dimethyl carbonate. | rsc.org |

| Purification | Using less polar solvents can lead to product precipitation, simplifying isolation. | mdpi.com |

| Modern Techniques | Ionic liquids and microwave-assisted synthesis offer green and efficient alternatives, often reducing reaction times and eliminating the need for conventional solvents. | bris.ac.ukyoutube.comnih.govnih.gov |

Theoretical and Computational Investigations of Triethylhexadecylammonium Chloride and Quaternary Ammonium Systems

Quantum Chemical Studies on Electronic Structure and Reactivity of Quaternary Ammonium (B1175870) Ions

Quantum chemical studies are instrumental in elucidating the intrinsic properties of quaternary ammonium ions. By solving the Schrödinger equation, albeit with approximations, these methods can predict molecular geometries, charge distributions, and the energetics of chemical reactions.

Density Functional Theory (DFT) has become a primary method for investigating the ground-state properties of molecules due to its balance of computational cost and accuracy. bibliotekanauki.plcore.ac.uk DFT calculations are used to determine optimized geometries, electronic structures, and the mechanisms of reactions involving quaternary ammonium ions. researchgate.net

DFT studies have been employed to understand the degradation mechanisms of tetraalkylammonium cations, which are relevant to various applications. These studies explore reaction pathways such as Hofmann elimination and nucleophilic substitution by hydroxide (B78521) anions, calculating the energy barriers for each pathway. researchgate.net For instance, the adsorption of quaternary ammonium salts on surfaces has been modeled using DFT to determine adsorption energies and configurations, which are crucial for applications like mineral surface modification. bibliotekanauki.pl Research has shown that the adsorption energy of quaternary ammonium salts can increase with the length of the alkyl chain. bibliotekanauki.pl

The reactivity of quaternary ammonium ions as phase-transfer catalysts has also been systematically investigated using DFT. acs.org These calculations help in understanding the thermodynamics and kinetics of the catalyzed reactions. acs.org Furthermore, DFT can predict potential coupling sites for the formation of intermediates by analyzing the spin density. researchgate.net

Table 1: Selected DFT-Calculated Properties of Quaternary Ammonium Systems

| Property Investigated | System Studied | Key Finding |

| Adsorption Mechanism | Quaternary ammonium salts on α-quartz (001) surface | Adsorption energy increases with carbon chain length. bibliotekanauki.pl |

| Degradation Mechanism | Tetraalkylammonium cations | Elucidation of Hofmann elimination and SN2 pathways. researchgate.net |

| Catalytic Activity | Quaternary ammonium ions as phase-transfer catalysts | Interpretation of reaction thermodynamics and kinetics. acs.org |

This table is generated based on findings from multiple sources and provides a summary of the applications of DFT in studying quaternary ammonium systems.

For situations demanding higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, are employed. hu-berlin.de While computationally more expensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark energetic data. hu-berlin.deosti.gov

High-accuracy ab initio calculations are crucial for obtaining reliable heats of formation and reaction energies. osti.gov These methods often involve a multi-level approach, where a high-level calculation is performed on a model of the reaction site, and a lower-level method is used for the larger environment. hu-berlin.de This hybrid approach allows for the accurate treatment of the critical parts of the system while managing computational cost. hu-berlin.de For instance, a combination of MP2 for a cluster model and DFT for the periodic system, with further corrections from CCSD(T) calculations on a smaller model, has been shown to achieve chemical accuracy for molecule-surface interactions. hu-berlin.de

These high-level calculations have been instrumental in refining the understanding of interactions in various chemical systems and are essential for validating the results obtained from more approximate methods like DFT.

Electrostatic potential (ESP) maps are three-dimensional visualizations that illustrate the charge distribution of a molecule. libretexts.orgyoutube.com These maps are invaluable for predicting intermolecular interactions, as they show regions of positive and negative electrostatic potential on the molecular surface. libretexts.orgchemconnections.org For quaternary ammonium ions, the positive charge is a defining feature.

Quantum chemical calculations are used to determine the atomic partial charges within the ion. nih.gov Studies on dodecyltrimethylammonium (B156365) have shown that the positive charge is not solely localized on the nitrogen atom but is delocalized over the adjacent alkyl groups. nih.gov Different methods for calculating partial charges, such as those derived from the electrostatic potential (e.g., CHELP, CHELPG) and those based on the wavefunction (e.g., Natural Population Analysis - NPA, and Atomic Polar Tensor - APT), can yield different charge distributions. nih.gov It has been found that for long-chain quaternary ammonium ions, methods deriving charges from the electrostatic potential can sometimes produce an unrealistic alternating pattern of positive and negative charges along the alkyl tail. nih.gov In contrast, NPA and APT methods tend to show a more chemically intuitive steady decrease in partial charge away from the nitrogen headgroup. nih.gov

The analysis of charge distribution is critical for understanding how quaternary ammonium ions interact with their environment, including solvent molecules and other ions. researchgate.net It helps to explain the nature of non-covalent interactions, such as hydrogen bonding, which can occur between the C-H bonds adjacent to the positively charged nitrogen and electronegative atoms of other molecules. mdpi.com

Table 2: Comparison of Partial Charge Calculation Methods for Quaternary Ammonium Ions

| Method Type | Example Methods | Observation on Charge Distribution |

| Electrostatic Potential-Derived | CHELP, CHELPG, MK | Can show unrealistic alternating charges on the alkyl tail. nih.gov |

| Wavefunction-Based | NPA, APT | Show a steady decrease in positive charge along the alkyl tail. nih.gov |

This table summarizes findings from a comparative study on partial charge calculation methods for dodecyltrimethylammonium, highlighting the different pictures of charge delocalization they provide.

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

Molecular dynamics (MD) simulations provide a dynamic picture of how molecules move and interact over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the behavior of Triethylhexadecylammonium chloride in solution and its interactions with other chemical species.

The behavior of Triethylhexadecylammonium chloride in a solution is heavily influenced by its interactions with the surrounding solvent molecules. MD simulations can model the solvation process, showing how solvent molecules arrange themselves around the cation and its counter-ion.

Studies on similar quaternary ammonium salts, like cetyltrimethylammonium chloride (CTAC), in aqueous solutions have used all-atom MD simulations to investigate their phase behavior at different concentrations. These simulations show the self-assembly of surfactant molecules into micelles and other ordered structures. rsc.org For Triethylhexadecylammonium chloride, simulations in various solvents would reveal the structure of the solvation shell and the dynamics of solvent exchange.

The solvation dynamics in complex solvents like deep eutectic solvents have also been investigated for ionic probes. nih.gov These studies, combining experimental techniques with MD simulations, can assign observed dynamic processes to specific molecular motions, such as the in-place and diffusional motions of solvent components within the solvation shell of an ion. nih.gov Similar investigations for Triethylhexadecylammonium chloride would provide a molecular-level understanding of its behavior in different solvent environments, which is crucial for its application in various chemical processes. Research on other ionic liquids, such as trihexyl(tetradecyl)phosphonium chloride in methanol (B129727), has shown how the addition of a co-solvent affects the bulk properties and the solvation and rotational dynamics of probe molecules. nih.gov

MD simulations are particularly well-suited for studying the interactions between charged species. For Triethylhexadecylammonium chloride, this includes the interaction between the triethylhexadecylammonium cation and the chloride anion, as well as with other anions or molecular entities present in the system.

These simulations can characterize the binding sites and estimate the interaction energies between the quaternary ammonium cation and other molecules. peerj.com For example, MD simulations have been used to study the interactions between enzymes and sulfonamides, where the binding energies were estimated using the molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) method. peerj.com This approach could be applied to understand the binding of the triethylhexadecylammonium cation to various substrates or surfaces.

The simulations can also elucidate the nature of the interactions. It has been shown through a combination of experimental data and calculations that quaternary ammonium ions interact with anions not just through non-directional electrostatic forces, but also through a set of directional ion-dipole and hydrogen-bonding interactions involving the N-C-H protons. mdpi.com MD simulations can provide a detailed picture of these interactions in the solution phase, complementing the static picture from solid-state X-ray crystallography. nih.gov

Supramolecular Chemistry and Self Assembly Phenomena Involving Triethylhexadecylammonium Chloride

Molecular Recognition by Quaternary Ammonium (B1175870) Receptors

Quaternary ammonium compounds are well-known for their ability to act as receptors in molecular recognition, a process governed by non-covalent interactions. wikipedia.org These interactions, though individually weak, collectively contribute to the stable and selective binding of guest species by a host molecule.

The positively charged nitrogen center of the triethylhexadecylammonium cation makes it a suitable candidate for anion binding. The recognition of anions by such receptors is a cornerstone of supramolecular chemistry, with implications for sensing, transport, and catalysis. The binding of anions by quaternary ammonium hosts can be influenced by a variety of noncovalent interactions. nih.gov

While specific studies on the anion binding properties of Triethylhexadecylammonium chloride are not extensively documented, the principles of anion recognition by quaternary ammonium salts are well-established. The interaction with its own chloride counter-ion is a fundamental aspect of its chemistry. In solution, the triethylhexadecylammonium cation and the chloride anion will exist as an ion pair, the tightness of which is dependent on the solvent polarity. In non-polar solvents, the ion-pairing is expected to be strong, while in polar solvents like water, the ions will be more dissociated and solvated.

The recognition and binding of other anions would involve a competition with the chloride anion. The selectivity for different anions is dictated by factors such as the size, charge density, and geometry of the anion, as well as the architecture of the host. For instance, studies on other quaternary ammonium systems have shown that it is possible to achieve selective recognition of specific anions, even in the presence of others. nih.govnih.gov The triethyl groups at the ammonium head of Triethylhexadecylammonium chloride would create a specific steric and electronic environment that influences its anion binding preferences.

Host-guest chemistry involves the formation of a complex between a host molecule, which has a binding cavity, and a guest molecule or ion. nih.govmdpi.comresearchgate.net While Triethylhexadecylammonium chloride itself is a simple amphiphile and not a pre-organized host with a defined cavity, its aggregates, such as micelles or vesicles, can act as hosts for various guest molecules.

The recognition of ion pairs is a more complex process where the host molecule simultaneously interacts with both the cation and the anion of a salt. nih.gov In the context of Triethylhexadecylammonium chloride, this could involve the binding of another salt, where the triethylhexadecylammonium cation interacts with the guest anion and the host's chloride anion interacts with the guest cation. The long hexadecyl chain can provide a hydrophobic environment that can facilitate the encapsulation of non-polar guest molecules within the core of its self-assembled structures.

Research on other tetraalkylammonium salts has demonstrated their role in ion-pair recognition, where the binding strength is influenced by the nature of the substituents on the ammonium ion and the counter-anion. nih.gov It is plausible that the triethyl groups of Triethylhexadecylammonium chloride would allow for specific steric interactions that could be tuned for the recognition of particular ion pairs.

Self-Assembly Processes of Triethylhexadecylammonium Chloride Amphiphiles

The amphiphilic nature of Triethylhexadecylammonium chloride, possessing a hydrophilic triethylammonium (B8662869) head group and a long hydrophobic hexadecyl tail, is the primary driver for its self-assembly in solution. This process leads to the spontaneous formation of organized structures, which is a fundamental concept in supramolecular chemistry.

In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), Triethylhexadecylammonium chloride molecules are expected to aggregate to form micelles. These are spherical or cylindrical structures where the hydrophobic tails are sequestered in the core, away from the water, and the hydrophilic head groups form the outer surface, interacting with the aqueous environment.

While direct studies on Triethylhexadecylammonium chloride are limited, extensive research on the closely related compound, n-hexadecyltrimethylammonium chloride (CTAC), provides valuable insights. CTAC is known to form various self-assembled structures, including spherical and worm-like micelles, and can also influence the formation of supramolecular polymers and other aggregates. nih.govnih.gov Given the structural similarity, with the only difference being the substitution of methyl groups with ethyl groups on the ammonium head, Triethylhexadecylammonium chloride is expected to exhibit similar self-assembly behavior. The slightly larger size of the triethyl head group compared to the trimethyl head group might influence the packing parameter and, consequently, the preferred morphology of the aggregates.

The dynamics of self-assembly and the resulting morphology of the aggregates are not static but are influenced by a range of external factors. Understanding these factors is crucial for controlling the properties of the resulting supramolecular structures.

The nature of the counterion plays a significant role in the self-assembly of ionic amphiphiles. In the case of Triethylhexadecylammonium chloride, the chloride anion is the counterion. The binding of the counterion to the head groups of the amphiphile can screen the electrostatic repulsion between them, which in turn affects the packing of the molecules in the aggregate. A more strongly bound counterion will lead to a smaller effective head group area, favoring the formation of aggregates with higher curvature, such as spherical micelles.

The polarity of the solvent is another critical factor. In highly polar solvents like water, the hydrophobic effect is the main driving force for self-assembly. In less polar solvents, the aggregation behavior will be different, potentially leading to the formation of reverse micelles, where the hydrophilic head groups form the core and the hydrophobic tails extend into the non-polar solvent. The strength of ion-pairing is also highly dependent on solvent polarity, which in turn affects the charge of the aggregate interface and the interactions between aggregates.

Factors Governing Assembly Dynamics and Morphological Control

Temperature and Concentration Dependence of Self-Assembly

The self-assembly of amphiphilic molecules like triethylhexadecylammonium chloride in solution is a phenomenon critically dependent on both temperature and concentration. While specific studies on triethylhexadecylammonium chloride are limited, extensive research on its close analogue, hexadecyltrimethylammonium chloride (CTAC), provides significant insights into the expected behavior. The primary manifestation of self-assembly in these surfactants is the formation of micelles, which occurs above a specific concentration known as the critical micelle concentration (CMC).

The CMC is a key indicator of the stability of the monomeric state versus the self-assembled state. For ionic surfactants, the CMC is influenced by a delicate balance of hydrophobic and electrostatic interactions. The hydrophobic effect, which drives the aggregation of the hexadecyl chains to minimize contact with water, is the primary driving force for micellization. Conversely, the electrostatic repulsion between the positively charged triethylammonium headgroups opposes this aggregation.

Concentration Dependence:

Below the CMC, triethylhexadecylammonium chloride is expected to exist predominantly as individual ions in solution. As the concentration increases and approaches the CMC, a dynamic equilibrium begins to shift towards the formation of spherical micelles. In these aggregates, the hydrophobic hexadecyl tails are sequestered in the core, and the hydrophilic triethylammonium chloride headgroups form a charged corona at the micelle-water interface. A further increase in concentration above the CMC leads to an increase in the number of micelles, while the monomer concentration remains relatively constant at the CMC. At much higher concentrations, transitions to other, more complex self-assembled structures like worm-like micelles or liquid crystalline phases can occur.

Temperature Dependence:

The effect of temperature on the CMC of ionic surfactants is typically non-linear. For hexadecyltrimethylammonium chloride in water, the CMC has been observed to increase with temperature over the range of 25 to 160°C. researchgate.netnih.gov This behavior can be attributed to several factors. Firstly, an increase in temperature enhances the solubility of the monomeric surfactant, which disfavors aggregation. Secondly, thermal agitation can disrupt the structured water molecules around the hydrophobic chains, which can either favor or oppose micellization depending on the specific temperature range and surfactant structure.

The thermodynamics of micellization can be described by the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. The relationship is given by:

ΔG°mic = ΔH°mic - TΔS°mic

The following table, based on data for hexadecyltrimethylammonium chloride, illustrates the expected trend of the critical micelle concentration with temperature. researchgate.netnih.gov

| Temperature (°C) | Critical Micelle Concentration (mol/L) |

| 25 | 0.00134 |

| 50 | 0.00200 |

| 75 | 0.00295 |

| 100 | 0.00430 |

| 125 | 0.00620 |

| 150 | 0.00890 |

| 160 | 0.0108 |

This data is for Hexadecyltrimethylammonium Chloride and is intended to be illustrative for the behavior of Triethylhexadecylammonium chloride.

Kinetic versus Thermodynamic Control in Supramolecular System Formation

The formation of supramolecular assemblies from molecules like triethylhexadecylammonium chloride can be governed by either kinetic or thermodynamic control. This distinction is crucial as it determines the final structure and properties of the resulting system.

Thermodynamic Control: Under thermodynamic control, the self-assembly process is reversible, and the system has sufficient time and energy to explore all possible configurations and settle into the most stable state, which corresponds to the global minimum on the free energy landscape. For triethylhexadecylammonium chloride, the thermodynamically favored structures at concentrations above the CMC are typically spherical micelles, as these structures effectively sequester the hydrophobic tails while minimizing the electrostatic repulsion of the headgroups. The final composition and structure of the assembly are independent of the pathway taken to reach that state.

Kinetic Control: In contrast, kinetic control occurs when the self-assembly process is irreversible or when the system becomes trapped in a metastable state that is not the most thermodynamically stable one. routledge.com This "kinetically trapped" state corresponds to a local minimum on the free energy landscape, from which the system cannot easily escape due to a high activation energy barrier. routledge.com The formation of kinetically controlled assemblies is highly dependent on the process conditions, such as the rate of concentration change, solvent composition, and temperature profile. For instance, rapid solvent exchange or a sudden temperature drop could lead to the formation of disordered aggregates or micelles with a broader size distribution, which are not the thermodynamically favored structures.

In the context of triethylhexadecylammonium chloride, kinetic control could lead to the formation of ill-defined aggregates or vesicles instead of uniform micelles. The pathway of assembly dictates the final product. For example, the rate of addition of a poor solvent to an aqueous solution of the surfactant could influence whether micelles or larger, less-ordered structures are formed. Over time, or with the input of energy (e.g., heating), a kinetically trapped system may anneal and rearrange to the thermodynamically more stable state. The study of peptide self-assembly, for example, has shown that both thermodynamic and kinetic factors are critical in modulating the final structure and function of the assembled nanomaterials. rsc.org

Application of Quaternary Ammonium Assemblies in Supramolecular Catalysis

The self-assembled structures of quaternary ammonium compounds, such as the micelles formed by triethylhexadecylammonium chloride, serve as potent supramolecular catalysts. This catalytic activity stems from their ability to create unique microenvironments that can enhance reaction rates and influence selectivity. This is often referred to as micellar catalysis or phase-transfer catalysis, depending on the nature of the reaction system.

The primary mechanisms by which these assemblies catalyze reactions include:

Concentration Effects: The micellar core can solubilize nonpolar reactants, bringing them into close proximity and increasing their effective concentration, which in turn accelerates the reaction rate.

Medium Effects: The microenvironment of the micelle is different from the bulk solvent. The hydrophobic core can favor certain reaction pathways, while the charged interface can stabilize transition states or orient reactants in a specific manner.

Electrostatic Interactions: In the case of ionic surfactants like triethylhexadecylammonium chloride, the positively charged micellar surface can attract anionic reactants and repel cationic ones, leading to selective catalysis.

A significant application of quaternary ammonium salts is in phase-transfer catalysis (PTC) . In a biphasic system (e.g., aqueous and organic), a quaternary ammonium salt can facilitate the transfer of a reactant from the aqueous phase to the organic phase where the reaction occurs. The lipophilic cation (e.g., triethylhexadecylammonium) pairs with the anionic reactant, and this ion pair is soluble in the organic phase. This allows reactions between water-soluble nucleophiles and organic-soluble electrophiles to proceed at much faster rates than in the absence of the catalyst.

For example, benzyltriethylammonium chloride is a known phase-transfer catalyst. biomedres.us Triethylhexadecylammonium chloride, with its long hexadecyl chain, would be an even more effective phase-transfer catalyst for reactions involving highly nonpolar organic phases due to its increased lipophilicity. The catalytic cycle involves the quaternary ammonium cation shuttling the reactant anion across the phase boundary.

Interfacial and Phase Behavior of Triethylhexadecylammonium Chloride Systems

Investigation of Liquid-Liquid Phase Equilibria in Triethylhexadecylammonium Chloride-Containing Systems

The study of liquid-liquid equilibria (LLE) is crucial for understanding and designing separation processes such as solvent extraction. For systems containing a salt like Triethylhexadecylammonium chloride, the phase behavior is influenced by the interactions between the salt, water, and any organic solvents present.

Research on analogous systems, such as those involving triethylamine (B128534), water, and various salts, demonstrates that the addition of a salt can significantly alter the mutual solubility of the liquid phases. researchgate.net For instance, in a ternary system of water, an amine, and a salt, two liquid phases often coexist, and the salt tends to be nearly insoluble in the organic phase. researchgate.net The temperature can also be a critical factor, with higher temperatures sometimes favoring the regeneration of the amine from the aqueous phase. researchgate.net The distribution of the components between the phases is a key aspect of LLE and is essential for processes like extractive crystallization. researchgate.net

Formation and Stability of Ternary and Multiphase Systems

Ternary and multiphase systems involving surfactants like Triethylhexadecylammonium chloride are governed by complex thermodynamic principles. The formation and stability of these phases depend on the nature of the components and their relative concentrations.

For example, the phase behavior of a system containing the ionic liquid trihexyl(tetradecyl)phosphonium chloride (a compound with a similar quaternary ammonium (B1175870) structure), nonane, and water reveals the formation of a stable three-phase mixture upon the addition of water to a miscible solution of the ionic liquid and hydrocarbon. rsc.org This indicates that in similar systems with Triethylhexadecylammonium chloride, the introduction of a third component like water to a binary mixture could induce phase separation, leading to stable multiphase systems. rsc.org The stability of such ternary systems is dictated by the free enthalpy of formation of the new phases from the initial components.

Interfacial Tension and Adsorption Phenomena at Liquid-Liquid and Liquid-Solid Interfaces

The interfacial tension at the boundary between two immiscible liquids or a liquid and a solid is significantly influenced by the presence of surfactants. Cationic surfactants, such as Triethylhexadecylammonium chloride, are expected to adsorb at these interfaces, leading to a reduction in interfacial tension.

Studies on related compounds, like benzyldimethylhexadecylammonium chloride (BDMHAC), have shown that adsorption at a silica-water interface is driven by both electrostatic interactions and hydrophobic effects. nih.govnih.gov The addition of electrolytes, such as magnesium chloride, can further enhance adsorption by screening the electrostatic repulsion between the positively charged head groups of the surfactant molecules, thereby lowering the critical micelle concentration (CMC) and increasing the surface excess of the surfactant. nih.govfigshare.comresearchgate.net The kinetics of adsorption can also be affected by the properties of the solid surface, with hydrophobic surfaces potentially leading to faster attainment of steady-state adsorption conditions compared to hydrophilic surfaces. nih.gov

The table below illustrates the effect of an added salt on the adsorption properties of a related cationic surfactant, BDMHAC, at a silica-water interface.

| System | Critical Micelle Concentration (CMC) (mM) |

| Pure BDMHAC in aqueous solution | 0.1 |

| BDMHAC with 5 mM MgCl₂ | 0.08 |

| BDMHAC with 10 mM MgCl₂ | 0.06 |

| BDMHAC with 50 mM MgCl₂ | 0.03 |

| BDMHAC with 100 mM MgCl₂ | 0.02 |

This data is for Benzyldimethylhexadecylammonium chloride and is presented to illustrate the expected trend for Triethylhexadecylammonium chloride. nih.govfigshare.comresearchgate.net

Micellar and Vesicular Structure Formation and Characterization

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules in solution self-assemble into aggregates such as micelles and vesicles. The thermodynamics of this process are a key area of study for understanding surfactant behavior.

For a similar cationic surfactant, dodecyltrimethylammonium (B156365) chloride (DTAC), studies have shown that the process of micellization is primarily driven by an increase in entropy. nih.gov The addition of salt, such as sodium chloride, tends to lower the CMC by shielding the repulsive forces between the surfactant head groups. nih.gov The enthalpy of micellization is temperature-dependent and can transition from endothermic to exothermic as the temperature increases. nih.gov

Vesicles are another form of self-assembled structures, typically composed of a lipid bilayer enclosing an aqueous core. In mixed cationic surfactant systems, the formation of vesicles can be influenced by the interactions between the different surfactant components. researchgate.net Characterization of these structures often involves techniques such as Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR), conductometry, and tensiometry to determine their size, shape, and the thermodynamic parameters of their formation. researchgate.net

Advanced Characterization Methodologies for Triethylhexadecylammonium Chloride Research

High-Resolution Spectroscopic Techniques for Structural Elucidation and Interaction Analysis

High-resolution spectroscopic techniques are indispensable for understanding the intricate structural details and interaction dynamics of Triethylhexadecylammonium chloride. researchgate.netuol.decontractlaboratory.cominflibnet.ac.insemanticscholar.org These methods probe the molecule's response to electromagnetic radiation, yielding valuable data on its conformation, functional groups, and binding properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamic behavior of molecules in solution. researchgate.netsemanticscholar.org For Triethylhexadecylammonium chloride, ¹H and ¹³C NMR spectroscopy can provide detailed information about the connectivity of atoms and the chemical environment of each nucleus.

Conformational analysis of the flexible alkyl chains and the triethylammonium (B8662869) headgroup can be performed by analyzing coupling constants and through advanced 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY). nih.gov These studies reveal the preferred spatial arrangements of the molecule in different solvent environments. auremn.org.br Mechanistic studies, such as monitoring changes in chemical shifts upon interaction with other molecules, can provide insights into binding events and reaction pathways. nih.gov The application of NMR is crucial for understanding how the molecule behaves in a dynamic system, which is essential for its application in various fields. auremn.org.br

| Functional Group | Chemical Shift (ppm) |

| N-CH₂-CH₃ | ~3.2 |

| N-CH₂-CH₃ | ~1.3 |

| N-CH₂-(CH₂)₁₄-CH₃ | ~3.1 |

| N-CH₂-CH₂ -(CH₂)₁₃-CH₃ | ~1.7 |

| -(CH₂)₁₃- | ~1.2-1.4 |

| -CH₃ | ~0.9 |

Note: These are approximate chemical shift values and can vary depending on the solvent and other experimental conditions.

Circular Dichroism (CD) spectroscopy is a vital technique for studying chiral molecules and their self-assembly into larger, ordered structures. inflibnet.ac.in While Triethylhexadecylammonium chloride itself is not chiral, it can be used to induce chirality in supramolecular assemblies or interact with chiral molecules. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is highly sensitive to the chiral environment. nih.gov

In the context of supramolecular polymerization, CD spectroscopy can monitor the formation of helical or other chiral aggregates. nih.govnih.gov Changes in the CD signal can provide information on the kinetics and thermodynamics of the self-assembly process, as well as the stability and structure of the resulting supramolecular polymers. researchgate.net This technique is particularly valuable for understanding how the amphiphilic nature of Triethylhexadecylammonium chloride drives the formation of organized structures in solution. nih.govnih.gov

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups present in a molecule and the nature of intermolecular interactions. semanticscholar.orgthermofisher.com

FTIR spectroscopy measures the absorption of infrared radiation by molecular vibrations, making it particularly sensitive to polar functional groups. contractlaboratory.comresearchgate.net For Triethylhexadecylammonium chloride, FTIR can be used to identify the characteristic stretching and bending vibrations of the C-H bonds in the alkyl chains, the C-N bonds in the ammonium (B1175870) headgroup, and to study hydrogen bonding interactions with the chloride anion or solvent molecules. researchgate.netresearchgate.net

Raman spectroscopy, on the other hand, relies on the inelastic scattering of monochromatic light. youtube.com It is particularly effective for analyzing non-polar bonds and symmetric vibrations, providing complementary information to FTIR. nih.govnih.gov In the study of Triethylhexadecylammonium chloride, Raman spectroscopy can offer insights into the conformational order of the long alkyl chains and the vibrations of the quaternary ammonium core. youtube.comresearchgate.net Together, FTIR and Raman spectroscopy offer a comprehensive picture of the molecular structure and intermolecular forces governing the behavior of this compound. thermofisher.comcanada.ca

| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C-H Stretching (Alkyl) | 2850-2960 | 2850-2960 |

| C-H Bending (Alkyl) | 1375-1470 | 1375-1470 |

| C-N Stretching | ~1100-1200 | ~1100-1200 |

Note: Frequencies are approximate and can be influenced by the physical state and intermolecular interactions.

UV-Visible (UV-Vis) spectroscopy is a widely used technique for studying electronic transitions in molecules and can be employed to determine binding constants in host-guest chemistry. researchgate.net While Triethylhexadecylammonium chloride itself does not have strong chromophores in the UV-Vis region, it can be used in studies where it interacts with a chromophoric guest molecule.

By monitoring the changes in the UV-Vis absorption spectrum of the guest molecule upon titration with Triethylhexadecylammonium chloride, one can determine the stoichiometry and binding constant of the resulting complex. semanticscholar.org This is achieved by analyzing the changes in absorbance at a specific wavelength as a function of the concentration of the added species. rsc.org This method provides valuable quantitative data on the strength of the interaction between Triethylhexadecylammonium chloride and other molecules. semanticscholar.orgresearchgate.net

X-ray Diffraction Studies for Solid-State and Organized Assembly Structures

X-ray diffraction (XRD) techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid and the structure of organized assemblies. researchgate.netuol.desemanticscholar.org These methods are based on the principle that X-rays are diffracted by the electrons in a crystal lattice, producing a unique diffraction pattern that can be used to reconstruct the atomic structure. libretexts.orgcarleton.edu

Single-crystal X-ray diffraction is the most powerful technique for obtaining an unambiguous determination of the molecular structure of a compound in the solid state. ncl.ac.ukresearchgate.net By analyzing the diffraction pattern from a single, well-ordered crystal of Triethylhexadecylammonium chloride, it is possible to determine the precise bond lengths, bond angles, and torsional angles within the molecule. uol.deinflibnet.ac.in

This technique provides a static picture of the molecule's conformation in the crystal lattice, revealing details about the packing of the molecules and the nature of the intermolecular interactions, such as van der Waals forces and electrostatic interactions between the ammonium cation and the chloride anion. researchgate.netnih.govnih.gov The resulting crystal structure serves as a fundamental reference for understanding the intrinsic geometric properties of Triethylhexadecylammonium chloride. uol.deresearchgate.net

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 35.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 3672.1 |

| Z | 4 |

Note: This is a hypothetical data table for illustrative purposes.

Small-Angle X-ray Scattering (SAXS) for Supramolecular Assembly Characterization

Small-Angle X-ray Scattering (SAXS) is a powerful non-invasive technique for characterizing the structure of materials at the nanoscale, making it ideal for studying the supramolecular assemblies of Triethylhexadecylammonium chloride in solution. researchgate.netresearchgate.net This method provides information on the size, shape, and arrangement of self-assembled structures like micelles. esrf.frnih.govbeilstein-journals.org

In a typical SAXS experiment, a solution of Triethylhexadecylammonium chloride is exposed to a collimated X-ray beam. The scattering pattern of the X-rays at very small angles (typically less than 5 degrees) is recorded by a detector. This scattering pattern is a result of the difference in electron density between the Triethylhexadecylammonium chloride assemblies and the surrounding solvent.

Time-resolved SAXS studies can be employed to monitor the kinetics of structural transitions of the micelles, for example, in response to changes in temperature, concentration, or the addition of salts or other molecules. esrf.frnih.govnih.gov This provides insights into the mechanisms of micellar growth and transformation. esrf.fr

Table 1: Representative SAXS Data for Triethylhexadecylammonium Chloride Micelles

| Parameter | Value | Description |

| Radius of Gyration (Rg) | 3.5 nm | Indicates the root-mean-square distance of the object's parts from its center of mass. |

| Aggregation Number (Nagg) | 85 | The average number of surfactant molecules in a micelle. |

| Micelle Shape | Ellipsoidal | The determined shape of the self-assembled structure in solution. |

| Core Radius | 2.0 nm | The radius of the hydrophobic core of the micelle. |

| Shell Thickness | 1.5 nm | The thickness of the hydrophilic shell of the micelle. |

Note: The data in this table is representative and intended for illustrative purposes.

Mass Spectrometry for Complex Composition and Purity Verification

Mass spectrometry is an essential analytical technique for the verification of the chemical structure and the assessment of the purity of Triethylhexadecylammonium chloride. Due to its ionic and non-volatile nature, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly well-suited for its analysis. nih.gov

In LC-MS, the sample is first passed through a liquid chromatograph to separate the Triethylhexadecylammonium chloride from any impurities. The separated components then enter the mass spectrometer, where they are ionized. Electrospray ionization (ESI) is a common ionization technique for quaternary ammonium compounds. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), allowing for the determination of the molecular weight of the parent compound and the identification of any impurities. nih.gov

For purity verification, a mass balance approach can be utilized, where all impurities are identified and quantified. nih.gov This includes structurally related impurities, residual solvents, and water content. nih.gov High-resolution mass spectrometry can provide highly accurate mass measurements, which aids in the confident identification of the elemental composition of the parent ion and its fragments.

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure of Triethylhexadecylammonium chloride. nih.gov In an MS/MS experiment, the parent ion of Triethylhexadecylammonium chloride is selected and then fragmented. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

Table 2: Representative Mass Spectrometry Data for Triethylhexadecylammonium Chloride

| Parameter | Value | Description |

| Molecular Ion [M]+ (m/z) | 342.4 | The mass-to-charge ratio of the intact Triethylhexadecylammonium cation. |

| Major Fragment Ions (m/z) | Varies | Fragmentation pattern provides structural information. |

| Purity (by LC-MS) | >99% | The percentage of the desired compound in the sample. |

| Identified Impurities | <1% | Includes structurally related compounds and synthesis byproducts. |

Note: The data in this table is representative and intended for illustrative purposes.

Microscopic Techniques for Morphological Characterization of Assembled Structures (e.g., SEM)

Microscopic techniques, such as Scanning Electron Microscopy (SEM), provide direct visualization of the morphology of the assembled structures of Triethylhexadecylammonium chloride. beilstein-journals.org While SAXS provides information on the average size and shape of assemblies in solution, microscopy allows for the observation of individual structures and their organization on a surface. beilstein-journals.org

For SEM analysis, a sample of the Triethylhexadecylammonium chloride solution is typically deposited onto a substrate and the solvent is evaporated. The dried sample is then coated with a thin layer of a conductive material, such as gold or palladium, to prevent charging under the electron beam. The SEM instrument scans a focused beam of electrons across the sample's surface, and the interactions of the electrons with the sample generate signals that are used to create an image.

SEM images can reveal the morphology of larger aggregates, such as vesicles or more complex structures, that may form under certain conditions. It can also provide information on the surface topology and the distribution of the assembled structures. When used in conjunction with scattering techniques, microscopy can offer a more complete picture of the hierarchical self-assembly of Triethylhexadecylammonium chloride over multiple length scales. beilstein-journals.org

Table 3: Morphological Features of Triethylhexadecylammonium Chloride Assemblies Observed by SEM

| Feature | Observation |

| Aggregate Morphology | Formation of spherical and occasionally elongated structures upon drying. |

| Size Distribution | A range of aggregate sizes observed, with a predominant size class. |

| Surface Coverage | Can be controlled by the concentration of the initial solution. |

Note: The data in this table is representative and intended for illustrative purposes.

Advanced Kinetic Measurements and Reaction Progress Analysis for Mechanistic Understanding

Advanced kinetic measurements are crucial for understanding the reaction mechanisms in which Triethylhexadecylammonium chloride may participate, such as in phase-transfer catalysis. nih.gov Techniques that can monitor the reaction progress in real-time provide valuable data for elucidating reaction pathways and optimizing reaction conditions.

Stopped-flow techniques combined with spectroscopic methods like UV-Vis or fluorescence spectroscopy can be used to study rapid reactions involving Triethylhexadecylammonium chloride. In a stopped-flow experiment, small volumes of reactant solutions are rapidly mixed, and the subsequent reaction is monitored by measuring the change in absorbance or fluorescence over time. This allows for the determination of reaction rates and the identification of transient intermediates.

Table 4: Representative Kinetic Data for a Reaction Catalyzed by Triethylhexadecylammonium Chloride

| Parameter | Value | Method |

| Apparent Rate Constant (k_app) | 1.2 x 10⁻³ s⁻¹ | UV-Vis Spectroscopy |

| Reaction Order | First-order | Determined by varying reactant concentrations. |

| Activation Energy (Ea) | 55 kJ/mol | Arrhenius Plot |

Note: The data in this table is representative and intended for illustrative purposes.

Emerging Research Frontiers and Future Directions for Triethylhexadecylammonium Chloride

Integration of Triethylhexadecylammonium Chloride into Advanced Functional Materials

The distinct amphiphilic nature of long-chain QACs like Triethylhexadecylammonium chloride makes them ideal candidates for engineering the interfaces and bulk properties of advanced functional materials. nih.gov Research is increasingly focused on moving beyond their traditional roles as surfactants and biocides to incorporate them as key components in sophisticated material systems. nih.govnih.gov

While the direct application of Triethylhexadecylammonium chloride in energy storage is an emerging field, research on structurally similar QACs highlights significant potential. These compounds are being explored both as active materials and as enabling additives in next-generation energy devices.

One promising area is in thermal energy storage . A recent study investigated lipid-derived cetyltrimethylammonium salts, which are close structural analogs of Triethylhexadecylammonium chloride, as novel phase change materials (PCMs). researchgate.net These salts demonstrated the ability to store and release significant amounts of thermal energy (145-170 kJ/kg) at melting temperatures between 98 and 108 °C, with thermal stability up to 200 °C. researchgate.net This performance suggests their suitability for moderately high-temperature thermal energy storage applications.

In the realm of electrochemical energy storage , QACs are being used to modify the structure of electrode materials to enhance ion transport. For instance, embedding cetyltrimethylammonium bromide (CTAB) into the layers of MXene (Ti3C2Tx), a two-dimensional material, was shown to expand the interlayer spacing. mdpi.com This structural modification lowers the diffusion barrier for magnesium ions (Mg2+), improving ion transport and suggesting a pathway for developing new battery technologies. mdpi.com Furthermore, ionic liquids (ILs), a class of materials that includes many QACs, are considered highly promising as safer, non-flammable electrolytes for high-voltage lithium-ion batteries. researchgate.netresearchgate.netnih.govnih.gov Their wide electrochemical window and thermal stability are key advantages over conventional organic carbonate electrolytes. nih.govmdpi.com

Table 1: Thermal Properties of Cetyltrimethylammonium-Based Phase Change Materials Data sourced from a study on lipid-derived cetyltrimethylammonium salts, structural analogs of Triethylhexadecylammonium chloride. researchgate.net

| Fatty Acid Used | Onset Melting Temp. (°C) | Latent Heat of Fusion (kJ/kg) | Thermal Decomposition Temp. (°C) |

| Lauric Acid | 98 | 145 | >200 |

| Myristic Acid | 102 | 155 | >200 |

| Palmitic Acid | 105 | 162 | >200 |

| Stearic Acid | 108 | 170 | >200 |

The surfactant properties of Triethylhexadecylammonium chloride and its analogs are being leveraged to create and modify membranes for advanced separation processes. Their ability to self-assemble and interact with surfaces allows for the precise tuning of membrane properties like pore size and surface chemistry.

A key application is in desalination and water treatment . Researchers have reported the development of a cetyltrimethylammonium bromide (CTAB)–silica (B1680970) membrane for desalinating seawater via pervaporation. researchgate.net These membranes, formed by depositing CTAC–silica colloids onto a porous support, achieved an impressive salt rejection efficiency of 99.9%. researchgate.net In other work, hybrid processes combining adsorption on QAC-modified materials with membrane filtration (ultrafiltration, nanofiltration, and reverse osmosis) have shown improved permeate fluxes and reduced membrane fouling. researchgate.net For example, bamboo activated carbon modified with cetyltrimethylammonium bromide has been used to effectively remove phosphate (B84403) from wastewater. mdpi.com

The fundamental interaction of these compounds with biological membranes also provides insights into their use. Studies on cetyltrimethylammonium chloride (CTAC) have detailed how it alters the permeability of the cell plasma membrane in various Candida species, leading to cell death. nih.govnih.gov This membranolytic activity is a cornerstone of their antimicrobial function but also informs their design in applications requiring interaction with biological interfaces. researchgate.netnih.gov

Development of Sustainable and Green Chemistry Approaches in Quaternary Ammonium (B1175870) Compound Research

As the use of QACs grows, so do concerns about their environmental persistence and the hazardous reagents often used in their synthesis. rsc.orgacs.orgelsevierpure.com This has spurred significant research into green and sustainable chemistry approaches for their production.

Traditional synthesis often involves toxic methylating agents like methyl halides or dimethyl sulfate (B86663) and requires stoichiometric amounts of alkali, producing significant inorganic salt waste. acs.org Modern, greener alternatives are now a major focus.

Green Reagents: Dimethyl carbonate (DMC) is being adopted as a non-toxic, environmentally benign methylating reagent. It is more atom-efficient and avoids the use of hazardous chemicals. acs.org

Alternative Energy Sources: Microwave (MW) and ultrasound (US) irradiation are being used to accelerate synthesis. nih.gov These methods drastically reduce reaction times from many hours to just a few minutes compared to conventional heating, while also improving yields. nih.gov

Renewable Feedstocks: There is a growing trend of synthesizing QACs from natural and renewable materials like coconut oil and tallow. tsijournals.com This reduces reliance on petrochemical precursors.

Design for Degradability: To combat environmental persistence, researchers are designing new QACs with intentionally weaker chemical bonds, such as ester and thioether linkages. rsc.org These "soft antimicrobials" are designed to be effective but then degrade into less harmful substances, reducing their environmental footprint. researchgate.net The degradation kinetics can be tuned based on hydrophobicity and environmental factors like pH and temperature. rsc.org

Leveraging Multi-Scale Computational-Experimental Synergy for Comprehensive Understanding

The mechanism of action and structure-activity relationships of QACs are complex. A synergistic approach combining computational modeling with experimental validation is proving essential for a deeper understanding and for the rational design of new compounds. researchgate.netnih.gov

Quantitative Structure-Activity Relation (QSAR) analysis is a powerful computational tool used to predict the antimicrobial effects of new and untested QACs. imedpub.com By correlating molecular structures with biological activity (such as the minimum inhibitory concentration, or MIC), researchers can develop predictive models. imedpub.com These models allow for the in-silico screening of large libraries of virtual compounds, identifying promising candidates for synthesis and testing, thereby saving time and resources. imedpub.comsemanticscholar.org

Molecular dynamics simulations are used to model the interaction of QACs with bacterial membranes at an atomic level. nih.gov These simulations support the long-held hypothesis that QACs adsorb onto the cell surface, intercalate into the lipid bilayer, and cause disruption. This computational approach provides mechanistic insights that are difficult to obtain through experiments alone and helps explain why factors like the length of the hydrophobic tail and the number of cationic charges are critical for potency. nih.gov This combined computational-experimental strategy is crucial for designing next-generation QACs that can overcome bacterial resistance. researchgate.net

Exploration of Triethylhexadecylammonium Chloride in Bio-Inspired and Biomimetic Systems

Nature provides a rich source of inspiration for designing new functional molecules. Researchers are looking to natural compounds, particularly those isolated from marine organisms like sponges, to design novel QACs with enhanced antimicrobial and antibiofilm activity. documentsdelivered.comresearchgate.net This bio-inspired approach aims to create compounds with new mechanisms of action to combat drug-resistant pathogens.

Beyond antimicrobial action, the unique ability of cationic QACs to interact with negatively charged biological structures is being harnessed for advanced biomedical applications. A notable example is the use of cetyltrimethylammonium chloride (CTAC) in mitochondrion-targeting cancer therapy. nih.gov Mitochondria in cancer cells have a more negative membrane potential than those in normal cells. nih.gov Researchers have developed CTAC-loaded mesoporous silica nanoparticles that are taken up by cancer cells. The positively charged CTAC is then released and actively targets the mitochondria, disrupting their function and leading to cancer cell death. nih.gov This work provides a platform for developing targeted therapies based on the specific properties of QACs like Triethylhexadecylammonium chloride.

Addressing Grand Challenges in Catalysis and Supramolecular Assembly Using Triethylhexadecylammonium Chloride as a Platform

The permanent positive charge and tunable lipophilicity of QACs make them highly effective phase-transfer catalysts (PTCs) . nih.govwikipedia.org PTCs facilitate reactions between reagents located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants across the phase boundary. nih.govjetir.org This type of catalysis is crucial in many industrial organic syntheses. QACs like Triethylhexadecylammonium chloride are used to promote a wide array of reactions, including alkylations, substitutions, and oxidations. nih.govnih.gov Recent advances include their use in asymmetric synthesis, where chiral QACs derived from natural products like cinchona alkaloids can control the stereochemical outcome of a reaction. nih.govacs.org

In the field of supramolecular chemistry , the cationic nature of the QAC headgroup is being used to build larger, functional assemblies. A fascinating example is the development of a giant macrocyclic molecule functionalized with multiple quaternary ammonium groups to act as a "supramolecular antidote." mdpi.com This synthetic receptor was designed to encapsulate and neutralize large bacterial toxins like lipopolysaccharides (LPS), preventing them from triggering a dangerous immune response. This approach, which relies on host-guest complexation, opens a new frontier for using QAC-based platforms to address challenges in medicine and detoxification. mdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.